ro 64-5229
Overview
Description
Ro64-5229, also known as (Z)-1-[2-Cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1H-1,2,4-triazole, is a synthetic organic compound. It is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2).
Mechanism of Action
Target of Action
Ro 64-5229 is a selective, non-competitive antagonist of the metabotropic glutamate receptor 2 (mGlu2) . This receptor is a part of the glutamate receptor family, which plays a crucial role in the central nervous system’s excitatory synaptic transmission.
Mode of Action
As a non-competitive antagonist, this compound binds to an allosteric site on the mGlu2 receptor. This binding inhibits the receptor’s function, specifically, it inhibits GTP γ35 S binding to mGlu2-containing membranes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic synaptic transmission pathway. By inhibiting the mGlu2 receptor, this compound can modulate the activity of this pathway, potentially affecting various neurological processes .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso and to 100 mm in ethanol . This suggests that this compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The inhibition of the mGlu2 receptor by this compound can lead to a variety of molecular and cellular effects. For example, it has been reported that this compound can reduce the presynaptic inhibitory effect of Neuroligin 1 . This could potentially influence synaptic plasticity and other neurological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility suggests that it may be more effective in certain solvents . Additionally, factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action.
Biochemical Analysis
Biochemical Properties
Ro 64-5229 plays a significant role in biochemical reactions by inhibiting the binding of GTP γ35 S to mGlu2-containing membranes with an IC50 of 0.11 μM . This inhibition is crucial as it modulates the activity of mGlu2 receptors, which are involved in various neurological processes. This compound interacts with mGlu2 receptors in a non-competitive manner, meaning it binds to a site distinct from the glutamate binding site, thereby altering the receptor’s conformation and function .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. It has been shown to reduce the presynaptic inhibitory effect of Neuroligin 1, a protein involved in synaptic formation and function . In HEK-mGluR2 cells, this compound inhibits the activity of the neuroligin 1 ectodomain, which in turn affects the formation of cAMP induced by Forskolin . This modulation of cellular signaling pathways highlights the compound’s potential impact on cell function, including cell signaling, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mGlu2 receptor in a non-competitive manner . This binding inhibits the receptor’s ability to interact with GTP γ35 S, thereby modulating the receptor’s activity. The inhibition of mGlu2 receptors by this compound leads to alterations in downstream signaling pathways, which can affect various cellular processes, including neurotransmission and synaptic plasticity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and is soluble in DMSO and ethanol .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits mGlu2 receptor activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including potential disruptions in normal cellular functions and signaling pathways . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s metabolism primarily involves its interaction with mGlu2 receptors, leading to the modulation of glutamatergic neurotransmission
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, where it can exert its inhibitory effects on mGlu2 receptors. The precise mechanisms of transport and distribution are still being elucidated.
Subcellular Localization
This compound’s subcellular localization is primarily associated with its target, the mGlu2 receptor . The compound’s activity and function are influenced by its localization within specific cellular compartments, which is directed by targeting signals and post-translational modifications. These factors ensure that this compound reaches its intended site of action to modulate mGlu2 receptor activity effectively.
Preparation Methods
The synthesis of Ro64-5229 involves the preparation of heterocyclic enol ethersThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to a high degree of purity (≥99%) using high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Ro64-5229 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Ro64-5229 has several scientific research applications:
Neuroscience: It is used to study the role of mGlu2 receptors in the brain and their involvement in neurological disorders.
Pharmacology: Ro64-5229 is employed in drug development research to explore its potential as a therapeutic agent for conditions such as anxiety and depression.
Biochemistry: The compound is used to investigate the biochemical pathways involving mGlu2 receptors and their modulation by various ligands
Comparison with Similar Compounds
Ro64-5229 is unique in its high selectivity and non-competitive antagonism of the mGlu2 receptor. Similar compounds include:
LY341495: Another mGlu2 antagonist, but with different selectivity and binding properties.
MPEP: A selective antagonist for the mGlu5 receptor, used for comparison in studies involving mGlu2 and mGlu5 receptors. Ro64-5229 stands out due to its specific binding affinity and the distinct effects it has on mGlu2 receptor modulation
Properties
IUPAC Name |
1-[(Z)-2-cycloheptyloxy-2-(2,6-dichlorophenyl)ethenyl]-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O/c18-14-8-5-9-15(19)17(14)16(10-22-12-20-11-21-22)23-13-6-3-1-2-4-7-13/h5,8-13H,1-4,6-7H2/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STCVFKBRXOEQRF-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)OC(=CN2C=NC=N2)C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)O/C(=C\N2C=NC=N2)/C3=C(C=CC=C3Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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